(+)-18-Methoxycoronaridine

nicotinic acetylcholine receptor α3β4 antagonist calcium influx assay

Researchers investigating substance use disorders require selective α3β4 nAChR tools without the off-target neurotoxicity of ibogaine. (+)-18-Methoxycoronaridine (18-MC) is a rationally designed iboga congener that eliminates hallucinogenic and tremorigenic effects while retaining anti-addictive efficacy. - **Target selectivity**: Negative allosteric modulator of α3β4 nAChRs; no NMDA, sigma-2, or hERG activity - **Application**: Validated in opioid, stimulant, alcohol, and nicotine dependence models; Phase 1 clinical candidate (NCT04292197) - **Metabolic probe**: CYP2C19-specific O-demethylation to 18-hydroxycoronaridine for enzyme activity assays - **Supply**: Research-grade material, bulk availability for chronic dosing studies

Molecular Formula C22H28N2O3
Molecular Weight 368.5 g/mol
CAS No. 308123-59-3
Cat. No. B15193018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-18-Methoxycoronaridine
CAS308123-59-3
Molecular FormulaC22H28N2O3
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCOCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC
InChIInChI=1S/C22H28N2O3/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19/h3-6,14-15,20,23H,7-13H2,1-2H3/t14-,15+,20+,22-/m0/s1
InChIKeyDTJQBBHYRQYDEG-RLHIPHHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-18-Methoxycoronaridine: Selective α3β4 Nicotinic Antagonist


(+)-18-Methoxycoronaridine (18-MC, also known as zolunicant or MM-110) is a synthetic iboga alkaloid congener and a selective α3β4 nicotinic acetylcholine receptor (nAChR) antagonist [1]. This compound is structurally derived from the natural product ibogaine but has been rationally designed to eliminate the neurotoxic, tremorigenic, and hallucinogenic side effects associated with its parent alkaloid while retaining anti-addictive efficacy across multiple substance use disorder models [2]. As a negative allosteric modulator of α3β4 nAChRs, 18-MC indirectly regulates the mesolimbic dopaminergic pathway via blockade of α3β4 receptors in the habenulo-interpeduncular pathway and basolateral amygdala [1]. The compound has advanced to Phase 1 clinical evaluation (NCT04292197) for the treatment of substance use disorders, underscoring its translational relevance as a research tool and therapeutic candidate [3].

Selective α3β4 nAChR negative allosteric modulator
Reported lower neurotoxicity and tremorigenic liability than ibogaine in rodent models
Supports chronic dosing paradigms in addiction research

Why Ibogaine & Catharanthine Cannot Replace 18-MC


Despite sharing an iboga alkaloid core scaffold with compounds such as ibogaine and catharanthine, (+)-18-methoxycoronaridine exhibits a unique pharmacological fingerprint that precludes simple substitution [1]. Ibogaine, the natural parent compound, possesses a promiscuous binding profile with significant activity at NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter—off-target interactions that contribute to its tremorigenic, neurotoxic, and cardiotoxic liabilities [2]. Catharanthine, another coronaridine congener, demonstrates less target selectivity and engages additional signaling pathways including dopamine transporter modulation and α6-containing nAChRs, producing distinct neurochemical and behavioral outcomes that do not replicate the specific α3β4-selective profile of 18-MC [3]. Furthermore, even among congeners within the coronaridine series, subtle structural modifications at the C-18 position dramatically alter α3β4 inhibitory potency, metabolic stability, and in vivo efficacy [4]. These differences underscore that 18-MC is not an interchangeable member of its class but rather a specifically engineered compound whose therapeutic and research utility derives precisely from its differentiated selectivity and safety profile.

Ibogaine Broad off-target binding (NMDA, sigma-2, Na+ channels, SERT) may produce neurotoxic, tremorigenic, and cardiovascular confounds; not interchangeable with selective α3β4 tool.
Catharanthine Engages α6 nAChRs and dopamine transporters, yielding distinct neurochemical outcomes that do not replicate selective α3β4 blockade.
C-18 congeners Minor structural modifications at C-18 dramatically alter potency and metabolic stability; class-level interchange is not supported.

Head-to-Head Evidence: 18-MC vs. Ibogaine & Catharanthine


α3β4 nAChR Inhibitory Potency

In a direct head-to-head comparison using Ca²⁺ influx assays in HEK cells expressing recombinant human α3β4 nAChRs, (±)-18-methoxycoronaridine [(±)-18-MC] demonstrated an IC₅₀ of 1.47±0.21 μM, exhibiting moderate potency that places it between the more potent (−)-ibogaine (IC₅₀ = 0.95±0.10 μM) and the less potent (−)-noribogaine (IC₅₀ = 6.82±0.78 μM) within the coronaridine congener series [1]. Notably, (+)-catharanthine (IC₅₀ = 0.68±0.10 μM) was approximately 2.2-fold more potent than 18-MC at the α3β4 receptor in this assay [1].

α3β4 Antagonist IC₅₀
Head-to-head
18-MC: 1.47 µM
Ibogaine: 0.95 µM · Catharanthine: 0.68 µM · Noribogaine: 6.82 µM
Supports α3β4 pathway inhibition study fit
Intermediate potency among congeners; Ca²⁺ influx assay in HEK-α3β4 cells
nicotinic acetylcholine receptor α3β4 antagonist calcium influx assay

Off-Target Binding Selectivity

Comprehensive receptor binding profiling reveals that while 18-MC and ibogaine share similar affinities for kappa opioid receptors and nicotinic receptors, 18-MC demonstrates substantially lower off-target binding at multiple sites associated with ibogaine's adverse effects [1]. Specifically, 18-MC exhibits no detectable affinity at the α4β2 nAChR subtype, NMDA receptors, or the serotonin transporter, and has significantly reduced affinity for sodium channels and sigma-2 receptors compared to ibogaine [2]. In contrast, ibogaine maintains potent interactions at NMDA receptors, sigma-2 receptors, sodium channels, and the 5-HT transporter—off-target engagements that correlate with its neurotoxicity, tremorigenic activity, and cardiovascular liabilities [1].

Off‑Target Binding
Head-to-head
18-MC: no affinity at α4β2, NMDA, SERT
Ibogaine: binds NMDA, sigma‑2, Na⁺ channels, SERT
Narrower binding profile reduces model confounds
Qualitative difference from radioligand competition assays
receptor selectivity NMDA receptor sigma receptor sodium channel serotonin transporter

Neurotoxicity and Tremorigenic Activity

In a direct comparative toxicology study, ibogaine administered at doses ≥100 mg/kg produced whole-body tremors and cerebellar damage characterized by Purkinje cell degeneration in rats [1]. In striking contrast, 18-MC administered at the same high dose (100 mg/kg) produced no apparent tremorigenic effect and no evidence of cerebellar neurotoxicity upon histological examination [2]. Additionally, ibogaine (but not 18-MC) decreased heart rate at high doses, indicating a differential cardiovascular safety profile [1].

Cerebellar Toxicity
Head-to-head
18-MC 100 mg/kg: no tremors, Purkinje cell preservation
Ibogaine ≥100 mg/kg: whole‑body tremors, Purkinje degeneration
Supports chronic dosing paradigms in research
Rat histology; cerebellar safety‑related endpoint
cerebellar toxicity tremor Purkinje cell safety pharmacology

Behavioral Selectivity on Non-Drug Reinforcers

In operant self-administration studies, both 18-MC (40 mg/kg) and ibogaine (40 mg/kg) reduced intravenous self-administration of morphine and cocaine and oral self-administration of ethanol and nicotine in rats [1]. However, a critical behavioral differentiation emerged: ibogaine significantly reduced responding for a non-drug reinforcer (water), indicating non-specific suppression of motivated behavior, whereas 18-MC did not affect water responding at the same dose [1]. This differential effect on non-drug reinforcement suggests that 18-MC's anti-addictive actions are more specific to drug-seeking behavior rather than reflecting generalized behavioral suppression or anhedonia.

Reinforcer Specificity
Head-to-head
18-MC 40 mg/kg: no effect on water responding
Ibogaine 40 mg/kg: reduced water self‑administration
Selective reduction of drug‑seeking behavior
Operant self‑administration; natural reinforcer preserved
self-administration reinforcer specificity water responding addiction model

CYP2C19-Mediated Metabolism

In vitro metabolism studies using human liver microsomes identified that the primary metabolic pathway of 18-MC is O-demethylation to 18-hydroxycoronaridine (18-HC), a reaction catalyzed predominantly by the polymorphic cytochrome P450 enzyme CYP2C19 [1]. This metabolic route shows high selectivity for CYP2C19, with minimal contribution from other CYP isoforms, positioning 18-MC as a potentially useful probe substrate for assessing CYP2C19 activity in vitro and in vivo [2]. Ibogaine, in contrast, undergoes complex metabolism via multiple pathways including CYP2D6-mediated O-demethylation to noribogaine, lacking the same isoform selectivity [3].

CYP2C19 Metabolism
Class‑level inference
Predominant O‑demethylation by CYP2C19 to 18‑HC; high isoform selectivity
Enables CYP2C19 pharmacogenomic probe studies
Human liver microsomes; HPLC‑ESI‑MS/MS
drug metabolism CYP2C19 pharmacogenomics probe substrate

hERG Channel Liability

In a comparative assessment of hERG potassium channel blockade—a primary predictor of drug-induced QT prolongation and proarrhythmic risk—18-MC exhibited an IC₅₀ >50 μM, indicating very low affinity for the hERG channel and a favorable cardiac safety margin [1]. In contrast, ibogaine and other naturally occurring iboga alkaloids demonstrated more potent hERG blockade with IC₅₀ values in the low micromolar range, consistent with their known cardiovascular liabilities including bradycardia and QT prolongation [1]. Catharanthine similarly showed more potent hERG interaction than 18-MC [1].

hERG Channel IC₅₀
Head-to-head
18‑MC: >50 µM
Ibogaine: low µM range; Catharanthine: more potent blockade
Reported lower cardiac risk in research models
Patch‑clamp electrophysiology; safety‑related endpoint monitoring
cardiac safety hERG QT prolongation cardiotoxicity

Research & Industrial Applications of 18-MC


α3β4-Targeted Addiction Research Without Neurotoxicity

For investigators studying the role of α3β4 nicotinic receptors in substance use disorders, 18-MC provides a validated pharmacological tool that engages this target without the confounding neurotoxicity (cerebellar Purkinje cell damage), tremorigenic effects, or hERG channel blockade associated with ibogaine [1]. This enables chronic dosing paradigms and dose-response studies across multiple addiction models (opioid, stimulant, alcohol, nicotine) that would be precluded by the toxicity of alternative iboga alkaloids [2]. The compound's ability to reduce drug self-administration without suppressing natural reinforcers (e.g., water responding) further supports its utility for dissecting addiction-specific neural mechanisms [1].

CYP2C19 Pharmacogenomic Probe Studies

The highly selective CYP2C19-mediated O-demethylation of 18-MC to 18-hydroxycoronaridine makes this compound a valuable in vitro probe substrate for assessing CYP2C19 enzyme activity in human liver microsome and recombinant enzyme systems [3]. This metabolic specificity—not shared by ibogaine, which undergoes more complex, multi-isoform metabolism—enables researchers to evaluate CYP2C19 pharmacogenetic variability and to screen for potential CYP2C19-mediated drug-drug interactions [4]. The availability of validated analytical methods for quantifying 18-MC and its 18-HC metabolite via HPLC-ESI-MS/MS further enhances its practicality as a metabolic probe [3].

Non-Hallucinogenic Anti-Addiction Therapeutics

18-MC's advancement to Phase 1 clinical evaluation (NCT04292197) positions it as a leading translational candidate for substance use disorder pharmacotherapy [5]. The compound's narrower receptor binding profile, lacking affinity at NMDA receptors, sigma-2 receptors, sodium channels, and the serotonin transporter—all targets associated with ibogaine's hallucinogenic and adverse effects—supports its development as a non-psychedelic anti-addiction agent [2]. Recent patent activity covering salt forms and polymorphs of 18-MC, as well as methods for treating substance use disorders, obesity, and behavioral addictions, underscores its active industrial development trajectory [6].

Mitochondrial α3β4 nAChR Signaling and Apoptosis

Emerging evidence demonstrates that 18-MC modulates mitochondrial α3β4* nAChRs, which function in an ion-independent manner to regulate cytochrome c release and cellular apoptosis [7]. In comparative studies, (±)-18-MC was more potent than (+)-catharanthine in decreasing cytochrome c release from liver mitochondria and showed greater selectivity in activating the Src-dependent signaling pathway versus alternative pathways triggered by catharanthine [7]. This differential mitochondrial pharmacology provides a unique tool for dissecting intracellular nAChR signaling mechanisms distinct from plasma membrane receptor function.

Application
Selection Property
Validation Focus
α3β4 nAChR pathway studies in addiction models
Low neurotoxicity and tremorigenic liability
Chronic dosing and behavioral selectivity endpoints
CYP2C19 pharmacogenomic research
CYP2C19‑selective O‑demethylation
In vitro metabolism and drug‑drug interaction assays
Substance use disorder pharmacotherapy research
Non‑hallucinogenic mechanism and reduced off‑target CNS activity
Safety‑related endpoints and early‑phase PK context
Mitochondrial nAChR signaling and apoptosis research
Modulation of mitochondrial α3β4* nAChRs
Cytochrome c release and Src‑pathway assays

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